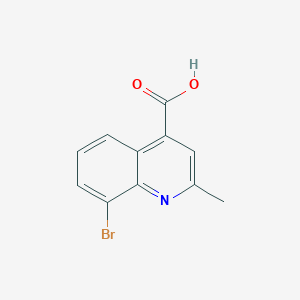

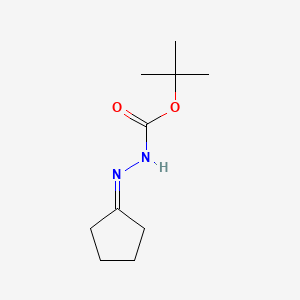

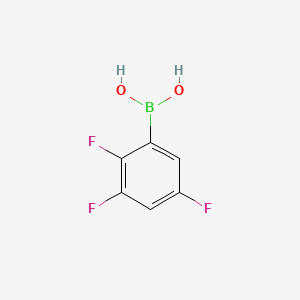

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Overview

Description

The compound 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is a derivative of β-amino acids, which are known for their applications in the synthesis of biologically active molecules and as building blocks in peptide synthesis. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds that can help infer properties and behaviors. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid exhibits nonlinear optical (NLO) activity, which suggests that the ethoxy and methoxy substitutions on the phenyl ring could contribute to interesting electronic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an amino group and a carboxylic acid derivative. The papers do not provide specific synthesis routes for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, but they do discuss the characterization of similar compounds using spectroscopic methods and quantum chemical calculations, which are essential tools in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid has been investigated using X-ray crystallography. These compounds crystallize in non-centrosymmetric space groups, which is a favorable feature for NLO activity. The presence of intramolecular hydrogen bonds, such as N-H···O and O-H···O, plays a significant role in stabilizing the crystal structure .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid. However, β-amino acids, in general, are known to participate in various chemical reactions, including amide bond formation and peptide coupling reactions. The presence of amino and carboxylic acid functional groups in these compounds makes them versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid can be inferred from their molecular structure and intermolecular interactions. The methoxy and ethoxy groups are likely to influence the compound's solubility and interaction with solvents. The intramolecular hydrogen bonds contribute to the compound's stability and may affect its melting point. The NLO activity and vibrational frequencies provide information about the electronic structure and reactivity of the compound . Additionally, the use of DFT calculations aids in understanding the vibrational modes and electronic transitions, which are crucial for predicting the behavior of the compound under different conditions .

Scientific Research Applications

Hydrogel Modification for Medical Applications

A notable application of amine compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These hydrogels were modified through a condensation reaction with various aliphatic and aromatic amines, including compounds with structural similarities, to enhance their biological activities. The modification process resulted in hydrogels with increased thermal stability and significant antibacterial and antifungal properties, indicating potential for medical applications, particularly in the development of new materials with enhanced biological activities (Aly & El-Mohdy, 2015).

Crystal Packing Influences

In the realm of crystallography, research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which share a core structural motif with 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, revealed the significance of N⋯π and O⋯π interactions in crystal packing. These studies provide insights into the non-covalent interactions that influence the structural arrangement of molecules in crystals, offering potential applications in the design of new materials and the understanding of molecular interactions at the atomic level (Zhang, Wu, & Zhang, 2011).

Chemopreventive Potential Against Cancer

Another fascinating application is seen in derivatives of compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, which has shown promising chemopreventive properties against various types of cancer. This compound and its semisynthetic derivatives have demonstrated potential in colon and tongue cancer chemoprevention, highlighting the therapeutic potential of structurally related compounds in cancer treatment and prevention (Curini et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural investigation of similar compounds have been essential in advancing our understanding of molecular design and interaction. For example, the detailed characterization of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography and spectroscopic methods provides valuable insights into the molecular structure and interactions. This research can guide the development of new materials and pharmaceuticals by elucidating the fundamental principles of molecular behavior and stability (Venkatesan et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)